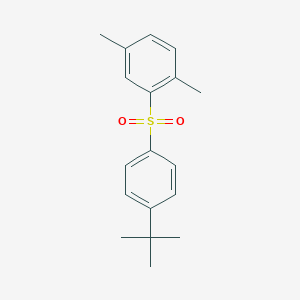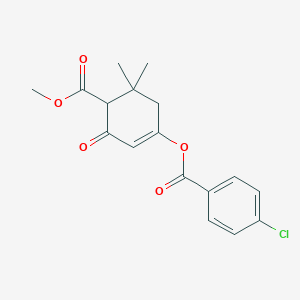
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate, also known as MCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCB is a yellow crystalline powder that is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. In particular, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. These effects are likely due to the inhibition of HDACs and other enzymes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and solvent for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential applications in various fields. In medicinal chemistry, this compound may have potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In material science, this compound may have potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound may have potential as a versatile reagent for the formation of C-C and C-O bonds.
Métodos De Síntesis
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with cyclohexenone in the presence of a base and a solvent. The resulting intermediate is then treated with methoxycarbonyl chloride to obtain this compound. Other methods involve the use of different starting materials or reagents, but the general process involves the formation of a cyclohexenone intermediate that is subsequently modified to include the desired functional groups.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl 4-chlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a reagent for the formation of C-C and C-O bonds.
Propiedades
Fórmula molecular |
C17H17ClO5 |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
methyl 4-(4-chlorobenzoyl)oxy-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H17ClO5/c1-17(2)9-12(8-13(19)14(17)16(21)22-3)23-15(20)10-4-6-11(18)7-5-10/h4-8,14H,9H2,1-3H3 |
Clave InChI |
PJZMVHSZMPAZGO-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)OC(=O)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1(CC(=CC(=O)C1C(=O)OC)OC(=O)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


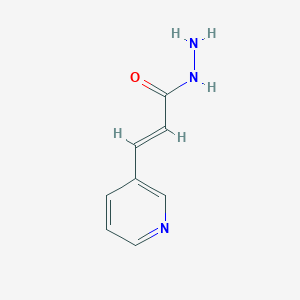
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
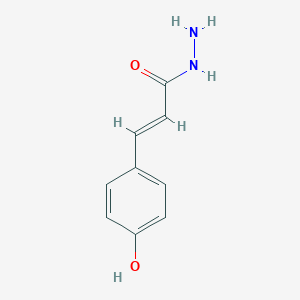

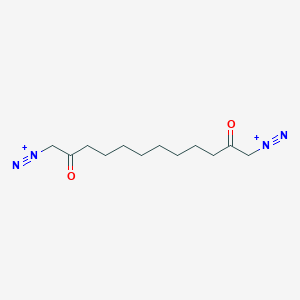

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
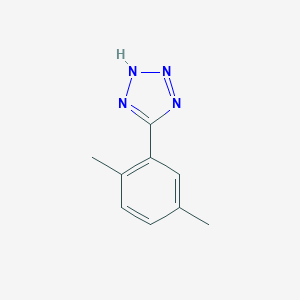
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
